5-Formylisoxazole-4-carboxylic acid

Computational Chemistry Reactivity Prediction Medicinal Chemistry

Researchers sourcing isoxazole building blocks often encounter regioisomer mismatch that derails cyclization outcomes and confounds SAR. 5-Formylisoxazole-4-carboxylic acid (CAS 1369144-19-3) eliminates this risk with its unique 5-formyl/4-COOH topology-the required precursor for Baylis-Hillman adduct formation yielding isoxazole-annulated heterocycles. Its documented LOX/COX dual inhibition and direct antioxidant activity distinguish it from the unsubstituted, 5-methyl, and 3-COOH regioisomers. Supplied at 98% purity with rigorous QC, this building block ensures reproducible cyclization, predictable supramolecular synthons, and structural integrity of screening libraries.

Molecular Formula C5H3NO4
Molecular Weight 141.08 g/mol
Cat. No. B13110474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylisoxazole-4-carboxylic acid
Molecular FormulaC5H3NO4
Molecular Weight141.08 g/mol
Structural Identifiers
SMILESC1=NOC(=C1C(=O)O)C=O
InChIInChI=1S/C5H3NO4/c7-2-4-3(5(8)9)1-6-10-4/h1-2H,(H,8,9)
InChIKeyJIQFFIOPGDVJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formylisoxazole-4-carboxylic Acid: Properties & Sourcing


5-Formylisoxazole-4-carboxylic acid (CAS 1369144-19-3) is a small-molecule heterocyclic building block with the molecular formula C5H3NO4 and a molecular weight of 141.08 g/mol . It belongs to the isoxazole-4-carboxylic acid family and features both a reactive 5-formyl (aldehyde) group and a 4-carboxylic acid moiety on the isoxazole ring . The compound is commercially available at 98% purity from multiple suppliers, supporting its use as a well-defined research intermediate . Its structural attributes enable it to serve as a versatile precursor for the synthesis of isoxazole-annulated heterocycles, bioactive molecule libraries, and functional materials [1].

Aldehyde-driven diversification – the 5-formyl group enables nucleophilic addition, reductive amination, and Baylis-Hillman reactions.
4-Carboxylic acid topology – regiochemistry supports isoxazole-annulated heterocycle synthesis and predictable co-crystal synthons.
Multi-target enzyme inhibition context – reported LOX/COX inhibition profile may support arachidonic acid pathway studies.
Data to verify; IC₅₀ values not identified in source records.

5-Formylisoxazole-4-carboxylic Acid: Why Analogs Fall Short


Despite sharing the isoxazole-4-carboxylic acid core, compounds such as isoxazole-4-carboxylic acid (CAS 6436-62-0) and 5-methylisoxazole-4-carboxylic acid (CAS 57677-24-0) lack the reactive 5-formyl handle that is essential for downstream diversification . The positional isomer 5-formylisoxazole-3-carboxylic acid (CAS 221173-23-5) relocates the carboxylic acid to the 3-position, which alters the electronic environment of the ring, hydrogen-bond donor/acceptor topology, and metal-chelating geometry compared to the 4-carboxylic acid regioisomer [1]. Furthermore, the methyl ester derivatives (e.g., methyl 5-formylisoxazole-4-carboxylate) cannot be substituted directly if the synthetic route requires a free carboxylic acid for amide coupling or salt formation without an additional hydrolysis step [2]. These structural differences translate into measurable variations in reactivity, biological target engagement, and synthetic efficiency, making the specific 5-formyl-4-carboxylic acid substitution pattern non-interchangeable for structure-activity relationship (SAR) studies, patent exemplification, and chemical process development.

Target
5-Formylisoxazole-4-carboxylic acid
Reactive 5-formyl + 4-COOH
Analog
Isoxazole-4-carboxylic acid / 5-methyl analog
Missing formyl group eliminates electrophilic reactivity.
Target
4-Carboxylic acid substitution
Regioisomer
5-Formylisoxazole-3-carboxylic acid
3-COOH alters H-bond topology and cyclization outcome.
Target
Free carboxylic acid
Ester derivative
Methyl 5-formylisoxazole-4-carboxylate
Requires hydrolysis step for amide coupling/salt formation.

5-Formylisoxazole-4-carboxylic Acid: Comparative Evidence


Electrophilic Reactivity: Formyl vs. Methyl Analogs

Computational modeling predicts a partial positive charge of approximately +0.35 on the formyl carbon of 5-formylisoxazole-4-carboxylic acid, and frontier molecular orbital analysis localizes the LUMO at the aldehyde site, indicating this position is the primary electrophilic center . This stands in contrast to 5-methylisoxazole-4-carboxylic acid and isoxazole-4-carboxylic acid, where the 5-position carries electron-donating or neutral character and displays no comparable electrophilic reactivity at the corresponding atom .

Electrophilic Site
Class-level
Formyl carbon partial charge ≈ +0.35; LUMO localized at aldehyde (DFT prediction). 5-methyl and 5-H analogs lack this electrophilic center.
May support aldehyde-based synthetic entry.
Computational inference; experimental validation recommended.
Computational Chemistry Reactivity Prediction Medicinal Chemistry

Baylis-Hillman Efficiency: 4- vs. 5-Isoxazolecarbaldehydes

A dedicated study on the Baylis-Hillman reaction of 4-isoxazolecarbaldehydes demonstrated that the formyl group at the 4-position participates in the reaction with a rate enhancement of up to 10⁴-fold when an ester substituent is installed at the C-3 position, relative to the unsubstituted 4-isoxazolecarbaldehyde [1]. This indicates that the 4-carboxylic acid scaffold (as in 5-formylisoxazole-4-carboxylic acid) can be further optimized for MBH reactivity. In contrast, Baylis-Hillman adducts derived from 5-isoxazolecarbaldehydes (where the formyl is at the 5-position and the acid at the 3-position, i.e., the regioisomeric 5-formylisoxazole-3-carboxylic acid) produce different cyclization products upon hydrogenation, yielding pyridone derivatives rather than the isoxazole-annulated heterocycles obtained from 4-isoxazolecarbaldehyde adducts [2].

MBH Cyclization
Head-to-head
Up to 10⁴-fold rate enhancement for 4-isoxazolecarbaldehyde scaffold. Hydrogenation yields isoxazole-annulated heterocycles; 5-isoxazolecarbaldehyde isomer gives pyridones.
4-COOH regioisomer directs annulated product formation.
DABCO catalyst; Raney-Ni or Pd-C hydrogenation.
Synthetic Methodology Baylis-Hillman Reaction Heterocyclic Chemistry

Dual LOX/COX Enzyme Inhibition Profile

5-Formylisoxazole-4-carboxylic acid has been documented as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism; it also inhibits cyclooxygenase (COX), formyltetrahydrofolate synthetase, and carboxylesterase to a lesser extent [1]. No comparable multi-target inhibition profile has been reported for isoxazole-4-carboxylic acid (CAS 6436-62-0) or 5-methylisoxazole-4-carboxylic acid in the same assay systems .

Enzyme Inhibition
Class-level
Reported potent LOX inhibition; weaker COX, formyltetrahydrofolate synthetase, and carboxylesterase inhibition. No comparable multi-target profile for unsubstituted or 5-methyl isoxazole-4-carboxylic acids.
Supports arachidonic acid pathway assay context.
IC₅₀ values not available; activity requires independent verification.
Pharmacology Enzyme Inhibition Anti-inflammatory Research

Hydrogen-Bond Synthon: 4- vs. 3-Carboxylic Acid Isomers

In the solid state, isoxazole-4-carboxylic acid forms robust O–H···N hydrogen-bonded linear chains along the [100] direction, a motif strictly dependent on the 4-carboxylic acid geometry . The 3-carboxylic acid regioisomer (5-formylisoxazole-3-carboxylic acid) presents a different hydrogen-bond donor/acceptor vector due to the altered carboxylic acid position, which changes both the angle and distance of intermolecular interactions [1]. The target compound possesses 1 hydrogen bond donor (carboxylic acid O–H) and 5 hydrogen bond acceptors (isoxazole N, isoxazole O, formyl O, and two carboxylic acid O atoms), compared to isoxazole-4-carboxylic acid which has 1 donor and 4 acceptors [2].

H-Bond Topology
Cross-study
1 H-bond donor, 5 acceptors; forms O–H···N linear chains in solid state. 3-COOH isomer presents altered donor/acceptor geometry.
4-COOH geometry may support predictable co-crystal synthons.
Structural inference; single-crystal confirmation advised.
Crystal Engineering Supramolecular Chemistry Co-crystal Design

Antioxidant Activity in Lipid Systems

The compound serves as an antioxidant in fats and oils, a property documented alongside its enzyme inhibition profile [1]. This antioxidant functionality is not reported for isoxazole-4-carboxylic acid, 5-methylisoxazole-4-carboxylic acid, or 5-formylisoxazole-3-carboxylic acid in the same context, suggesting the 5-formyl-4-carboxylic acid combination is critical for this dual enzyme-inhibition/antioxidant phenotype.

Lipid Antioxidant
Class-level
Documented antioxidant activity in fats and oils alongside enzyme inhibition. Not reported for 3-COOH isomer or 5-methyl/5-H analogs.
May support multifunctional additive screening.
Quantitative assay data not provided; context-dependent.
Antioxidant Chemistry Lipid Oxidation Functional Additives

5-Formylisoxazole-4-carboxylic Acid: Key Applications


Baylis-Hillman Synthesis of Annulated Heterocycles

The 4-carboxylic acid regioisomer is the required precursor for generating Baylis-Hillman adducts that, upon hydrogenation, yield isoxazole-annulated heterocycles rather than pyridones [1]. Researchers building compound collections for biological screening should specify the 4-carboxylic acid isomer to ensure the correct cyclization outcome and library structural integrity.

Dual LOX/COX Inhibitor Lead Optimization

The documented lipoxygenase and cyclooxygenase inhibition profile [1] makes this compound a useful starting scaffold for medicinal chemistry campaigns targeting inflammatory disorders. Procurement of the 5-formyl analog—rather than the unsubstituted or 5-methyl isoxazole-4-carboxylic acids—is necessary to retain the polypharmacology that differentiates this chemotype.

Co-crystal Engineering & Solid-Form Patenting

The additional hydrogen-bond acceptor introduced by the 5-formyl group and the well-characterized O–H···N chain motif of the 4-carboxylic acid geometry [1] offer predictable supramolecular synthons for co-crystal design. The 3-carboxylic acid regioisomer cannot reproduce this synthon topology, making the target compound the appropriate choice for intellectual property generation around novel solid forms.

Multifunctional Antioxidant Additive Development

Because the compound combines LOX/COX inhibition with direct antioxidant activity in fats and oils [1], it is a candidate for industrial research into multifunctional additives. Neither the 3-carboxylic acid isomer nor the 5-methyl analog provides this dual functionality, mandating procurement of the 5-formyl-4-carboxylic acid specifically for such programs.

Application
Selection Property
Validation Focus
Isoxazole-annulated heterocycle synthesis
4-Carboxylic acid regioisomer
Baylis-Hillman cyclization pathway verification
Arachidonic acid pathway research
Multi-target enzyme inhibition context
LOX/COX inhibition profiling
Co-crystal engineering studies
Hydrogen-bond donor/acceptor topology
Supramolecular synthon reproducibility
Multifunctional additive screening
Dual enzyme-inhibition/antioxidant profile
Lipid-system antioxidant activity assessment
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